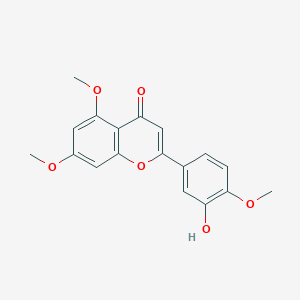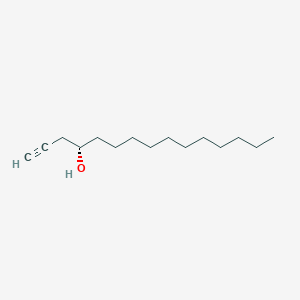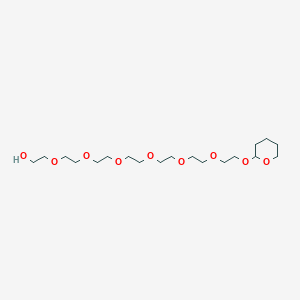
THP-PEG7-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG7-alcohol involves the reaction of tetrahydropyran with polyethylene glycol. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyran under acidic conditions to form tetrahydropyranyl ethers.
Coupling Reaction: The protected polyethylene glycol is then coupled with an appropriate alcohol to form the desired this compound.
Deprotection: The tetrahydropyranyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol and tetrahydropyran are reacted under controlled conditions.
Purification: The product is purified using techniques such as distillation or chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
THP-PEG7-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Primary Alcohols: From reduction reactions.
Substituted Alcohols: From substitution reactions
Applications De Recherche Scientifique
THP-PEG7-alcohol is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the selective degradation of target proteins in cellular studies.
Medicine: Employed in the development of targeted therapies for various diseases.
Industry: Used in the production of advanced materials and pharmaceuticals
Mécanisme D'action
THP-PEG7-alcohol functions as a linker in PROTACs, connecting two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The process involves the following steps:
Binding: The PROTAC binds to both the E3 ubiquitin ligase and the target protein.
Ubiquitination: The target protein is ubiquitinated by the E3 ligase.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparaison Avec Des Composés Similaires
THP-PEG7-alcohol is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
THP-PEG4-alcohol: A shorter polyethylene glycol chain.
THP-PEG12-alcohol: A longer polyethylene glycol chain.
THP-PEG8-alcohol: Another variant with a different chain length
These compounds differ in their polyethylene glycol chain lengths, affecting their solubility, flexibility, and overall performance in PROTAC synthesis.
Propriétés
Formule moléculaire |
C19H38O9 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H38O9/c20-4-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-28-19-3-1-2-5-27-19/h19-20H,1-18H2 |
Clé InChI |
GCRLEDAJJKUZGX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


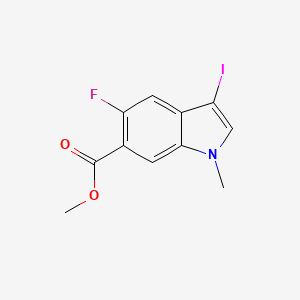

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)


![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
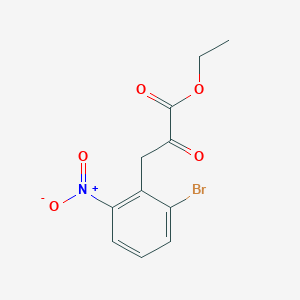
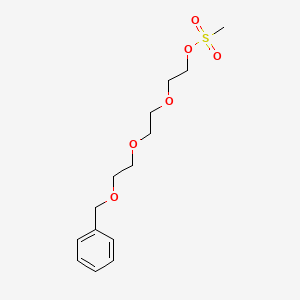

![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)


